molecular formula C27H27FN4O2S B2536708 1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide CAS No. 1243107-20-1

1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide

Cat. No.: B2536708
CAS No.: 1243107-20-1
M. Wt: 490.6
InChI Key: WNFOGYAUGWDIMU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a thieno[3,2-d]pyrimidin-2-yl ring, a piperidine ring, and a fluorophenyl group. These groups suggest that the compound may have interesting chemical and biological properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the aromatic rings could impact its solubility, while the fluorine atom could affect its reactivity .

Scientific Research Applications

Synthesis and Structural Modifications

The design and synthesis of compounds related to the given chemical structure involve exploring the chemical space around Met kinase inhibitors and their efficacy in treating certain types of cancers. For example, Schroeder et al. (2009) highlighted the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. The structural modifications led to improved enzyme potency, aqueous solubility, and kinase selectivity, demonstrating the potential for tailored therapeutic agents (Schroeder et al., 2009).

Anticancer Activity

The compound's derivatives exhibit significant anticancer activities through various mechanisms, including anti-angiogenic effects and DNA cleavage abilities. Kambappa et al. (2017) synthesized a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These derivatives effectively blocked the formation of blood vessels in vivo and showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).

Antimicrobial Activity

Compounds structurally related to the specified chemical have been evaluated for their antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis. Kumar et al. (2008) described the atom economic and stereoselective synthesis of spiro-piperidin-4-ones, showing significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Kumar et al., 2008).

Properties

IUPAC Name

1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN4O2S/c28-22-11-5-4-10-20(22)21-17-35-24-23(21)30-27(31-26(24)34)32-15-12-19(13-16-32)25(33)29-14-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-11,17,19H,6,9,12-16H2,(H,29,33)(H,30,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFOGYAUGWDIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCCC2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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